Hexamethylditin

Descripción general

Descripción

Hexamethylditin Description

Hexamethylditin is a tin-containing compound that has been studied for its interesting reactivity with various chemical agents. It is known to undergo reactions with alkylmercury salts, leading to complex products depending on the reactivity of the alkylmercury salt involved . The compound also reacts with dicobalt octacarbonyl, which can result in a disproportionation reaction yielding tetramethyltin and dimethylstannylene . Additionally, hexamethylditin's interaction with haloacetic acids has been explored, producing tetramethyl-1,2-diacyloxyditin(IV) compounds .

Synthesis Analysis

The synthesis of hexamethylditin-related compounds has been a subject of interest due to their potential applications. For instance, the preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for Mevinolin and Compactin, involves a regiospecific ring opening of a tetrahydrofuran derivative by dimethylboron bromide, which is a related synthesis pathway . Although not directly involving hexamethylditin, this study provides insight into the synthetic strategies that can be applied to tin-containing compounds.

Molecular Structure Analysis

The molecular structure of hexamethylditin has been investigated using heteronuclear magnetic double resonance studies. These studies have determined the coupling constants between the tin atoms and provided insights into the effects of hybridization on these constants . Additionally, the crystal structure of lithium-magnesium hexamethyldisilazide, a related compound, has been elucidated, revealing a dinuclear arrangement with a near-planar ring .

Chemical Reactions Analysis

Hexamethylditin's chemical reactivity has been extensively studied. It reacts with alkylmercury salts in a complex manner, with the stoichiometry and rate of the reaction steps being analyzed . The reaction with dimethyltin dichloride has also been investigated, showing the formation of trimethyltin chloride and polymeric materials, with the stoichiometry and mechanism being established .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexamethylditin and its reaction products have been characterized using various spectroscopic techniques. For example, the tetramethyl-1,2-diacyloxyditin(IV) compounds produced from the reaction with haloacetic acids have been characterized using infrared, Raman, 1H and 13C NMR, and 119Sn Mossbauer spectroscopy, providing information about the coordination environment of the tin atoms .

Mecanismo De Acción

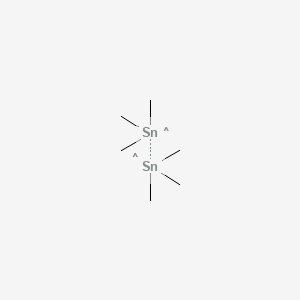

Hexamethylditin, also known as Hexamethyldistannane, is a chemical compound with the formula (CH3)3SnSn(CH3)3 . This article will delve into the mechanism of action of Hexamethylditin, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Hexamethylditin is primarily used as a reagent in the preparation of aryl tin compounds . These compounds are often used in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds . The primary targets of Hexamethylditin are therefore the halopyridines or phenols that it interacts with during these reactions .

Mode of Action

In Stille cross-coupling reactions, Hexamethylditin interacts with its targets (halopyridines or phenols) to form new aryl tin compounds . This process involves the exchange of a halogen atom (from the halopyridine or phenol) with a tin atom from Hexamethylditin . The resulting aryl tin compounds can then be used in further reactions to create a wide variety of complex organic molecules .

Result of Action

The primary result of Hexamethylditin’s action is the formation of new aryl tin compounds . These compounds can be used in further reactions to synthesize a wide variety of complex organic molecules . The specific molecular and cellular effects of these reactions would depend on the exact compounds being synthesized and their subsequent applications.

Action Environment

The efficacy and stability of Hexamethylditin can be influenced by various environmental factors. For instance, the efficiency of Stille cross-coupling reactions can be affected by the reaction temperature, the presence of a catalyst, and the solvent used . Additionally, Hexamethylditin is known to be air-sensitive, which means its stability and reactivity can be affected by exposure to air .

Safety and Hazards

Hexamethylditin is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, drowsiness, or dizziness, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Propiedades

InChI |

InChI=1S/6CH3.2Sn/h6*1H3;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRMAATUKBYMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)C.C[Sn](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073225 | |

| Record name | Distannane, hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexamethyldistannane | |

CAS RN |

661-69-8 | |

| Record name | Hexamethylditin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethyldistannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylditin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Distannane, hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethyldistannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexamethyldistannane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSR4SPH97E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Hexamethylditin has the molecular formula Sn₂(CH₃)₆ and a molecular weight of 327.54 g/mol. [, , ]

A: Various spectroscopic techniques have been used to characterize Hexamethylditin, including: * NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide valuable information about the structure and bonding in Hexamethylditin. Researchers have determined coupling constants, including the Sn¹¹⁷-Sn¹¹⁹ coupling constant in the molecule. [, ]* IR and Raman Spectroscopy: These techniques provide insights into the vibrational modes of Hexamethylditin, helping to characterize its structure. []* Mass Spectrometry: Mass spectrometry is useful for determining the molecular weight and fragmentation patterns of Hexamethylditin and its derivatives. This information aids in understanding its reactivity and decomposition pathways. [, ]

A: Hexamethylditin is widely used as a reagent in organic synthesis, particularly in radical reactions and palladium-catalyzed cross-coupling reactions. [, , , , , , ]

A: Hexamethylditin acts as a source of trimethyltin radicals (Me₃Sn•) upon irradiation with UV light or heating. These radicals can initiate various radical reactions, such as:* Cyclizations: Me₃Sn• can add to unsaturated bonds, generating carbon-centered radicals that can undergo cyclization to form cyclic compounds. This approach has been successfully applied in synthesizing various heterocycles. [, , ]* Additions to C=N bonds: Hexamethylditin facilitates the addition of alkyl radicals to chiral N-acylhydrazones, providing a route to chiral amines. []* Cross-coupling reactions: Hexamethylditin is a common reagent in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. [, ]

A: Reaction conditions, such as solvent, temperature, and the presence of additives like Lewis acids, can significantly influence the regio- and stereoselectivity of reactions involving Hexamethylditin. [, , , ]

A: Hexamethylditin is sensitive to air and moisture. It decomposes upon exposure to air, forming tin oxides. [] Therefore, it is typically handled and stored under an inert atmosphere.

A: Compatibility of Hexamethylditin with various materials depends on the specific application and reaction conditions. For example, in semiconductor processing, it was found to etch GaAs surfaces during UV photochemical deposition, which is a crucial consideration for material selection. []

A: Computational techniques like density functional theory (DFT) have been used to:* Calculate thermochemical data: DFT calculations provide insights into the thermodynamic properties of Hexamethylditin and its derivatives, including enthalpy of formation, entropy, and heat capacity. This data is useful for understanding reaction pathways and predicting product distributions. []* Elucidate reaction mechanisms: DFT calculations help to investigate the mechanisms of reactions involving Hexamethylditin, identifying intermediates and transition states to understand the origin of regio- and stereoselectivity. [, ]

A: Hexamethylditin has been explored as a precursor for the deposition of tin-containing thin films using techniques like plasma-enhanced chemical vapor deposition (PECVD). These films have potential applications as electrical and optical coatings. []

A: Yes, alternative tin reagents, such as tetramethyltin (TMT) and tetraethyltin (TET), are available for applications like the growth of tin oxide films. The choice of the optimal precursor depends on factors like volatility, reactivity, and the desired film properties. For instance, in hybrid molecular beam epitaxy (MBE) for BaSnO₃ growth, Hexamethylditin proved to be more effective than TMT and TET due to its ability to form tin radicals. [, ]

ANone: Hexamethylditin is toxic and requires careful handling. It is essential to consult the material safety data sheet (MSDS) and follow appropriate safety protocols.

A: Hexamethylditin can release toxic organotin compounds into the environment. Proper waste management and disposal methods are crucial to minimize its environmental impact. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)

![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)